molecular formula C14H28N2NaO9Si B12320438 CID 166600369

CID 166600369

Cat. No.: B12320438
M. Wt: 419.45 g/mol
InChI Key: DWZRIAGWIVSBTA-UHFFFAOYSA-N
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Description

CID 166600369 is a chemical compound characterized through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . Figure 1 in illustrates its chemical structure, GC-MS chromatogram, and mass spectrum, highlighting its purity and fragmentation patterns under ionization .

Properties

Molecular Formula

C14H28N2NaO9Si

Molecular Weight

419.45 g/mol

InChI

InChI=1S/C14H28N2O9Si.Na/c1-23-26(24-2,25-3)8-4-5-15(9-12(17)18)6-7-16(10-13(19)20)11-14(21)22;/h4-11H2,1-3H3,(H,17,18)(H,19,20)(H,21,22);

InChI Key

DWZRIAGWIVSBTA-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)(OC)OC.[Na]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation with metal ions results in stable metal complexes, while substitution reactions yield various functionalized derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

These compounds share complex polyketide or terpenoid backbones, often associated with bioactivity in marine organisms (Figure 1, ) .

Physicochemical Properties

However, analogous compounds like CID 72863 (CAS 1761-61-1) and CID 315608 (CAS 6007-85-8) offer insights:

  • Solubility: CID 72863 exhibits moderate solubility (0.687 mg/mL in water), while CID 315608 is highly soluble (2.58 mg/mL in water) .
  • Synthesis : CID 166600369 is isolated via vacuum distillation, contrasting with synthetic routes for CID 72863 (green chemistry using A-FGO catalysts) and CID 315608 (multi-step organic synthesis) .

Analytical Methodologies

This compound is analyzed using GC-MS (), a method optimized for volatile compounds. This contrasts with LC-ESI-MS, employed for polar, non-volatile compounds like ginsenosides () . For structural elucidation, this compound relies on mass spectral fragmentation, whereas oscillatoxin derivatives are characterized via nuclear magnetic resonance (NMR) and high-resolution MS (HRMS) due to their structural complexity .

Table 1: Key Comparison Metrics

Property This compound Oscillatoxin D (CID 101283546) CID 72863 (CAS 1761-61-1)
Analytical Method GC-MS HRMS/NMR LC-ESI-MS
Solubility Likely hydrophobic Low (marine toxin) 0.687 mg/mL (water)
Synthesis/Isolation Vacuum distillation Biosynthetic Green chemistry
Molecular Weight Not reported ~800–1000 Da (estimated) 201.02 Da
Applications Essential oil analysis Bioactive marine compound Pharmaceutical synthesis

Biological Activity

CID 166600369, also known as a specific chemical compound within the PubChem database, has been the subject of various biological activity studies. This article provides a comprehensive overview of its biological activities, including data tables, case studies, and research findings.

Overview of this compound

This compound is characterized by its unique molecular structure and potential therapeutic applications. The compound has been evaluated for its biological activity across multiple assays, revealing insights into its mechanism of action and potential therapeutic uses.

Biological Activity Summary

The biological activity of this compound can be summarized through various assays that have been conducted to evaluate its efficacy against different biological targets. The following table summarizes key findings from selected bioassays:

Assay ID Target Bioactivity Outcome Assay Type References
AID 523Cathepsin BInhibitorPrimary
AID 524Factor XIaInhibitorConfirmatory
AID 525Kallikrein-related peptidaseInhibitorPrimary
AID 526West Nile Virus NS2bNS3InhibitorConfirmatory

Research indicates that this compound acts primarily as an inhibitor for several protease-related proteins. The compound demonstrates a broad spectrum of activity, suggesting potential cross-reactivity with other similar proteins. This is critical for understanding the compound's therapeutic potential and safety profile.

Case Study 1: Cathepsin B Inhibition

In a study focusing on the inhibition of Cathepsin B, this compound was identified as a potent inhibitor. The compound was tested in over 300 assays, showing consistent activity across multiple tests. This suggests that it may have a significant role in therapeutic applications targeting diseases where Cathepsin B is implicated.

Case Study 2: Factor XIa and Kallikrein-related Peptidases

Further investigations into the inhibition of Factor XIa and kallikrein-related peptidases revealed that this compound exhibits similar inhibitory effects. These findings indicate that the compound could be beneficial in anticoagulant therapies and conditions involving excessive protease activity.

Structure-Activity Relationship (SAR)

The Structure-Activity Relationship (SAR) analysis of this compound has provided valuable insights into how structural modifications can enhance its biological activity. By comparing the activity profiles across various assays, researchers have been able to identify key structural features that contribute to its potency.

Q & A

Basic Research Questions

Q. How to formulate a research question for investigating CID 166600369’s physicochemical properties?

  • Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure your question. For example:

  • Population: this compound in [specific solvent/system].
  • Intervention: Spectroscopic characterization (e.g., NMR, FTIR).
  • Comparison: Baseline data from similar compounds.
  • Outcome: Identify structural stability under varying conditions.
    Refine using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic goals .

Q. What are the critical components of a literature review for this compound?

  • Methodological Answer :

Systematic Search : Use databases like SciFinder and PubMed with keywords (e.g., "this compound synthesis," "kinetic studies").

Source Evaluation : Prioritize peer-reviewed journals and avoid unreliable platforms (e.g., ) .

Gap Analysis : Tabulate unresolved issues (e.g., conflicting solubility data) to define research objectives .
Example Table:

Existing Studies on this compoundKey FindingsIdentified Gaps
Synthesis (Author A, 2020)Yield: 68%Scalability issues
Thermodynamics (Author B, 2021)ΔH = +15 kJ/molNo data for aqueous systems

Q. How to design a basic experimental protocol for this compound?

  • Methodological Answer :

  • Hypothesis Testing : Use a null hypothesis (e.g., "this compound’s reactivity is pH-independent").
  • Variables : Control temperature, solvent purity, and instrument calibration .
  • Replication : Plan triplicate trials to assess reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :

Contradiction Analysis : Compare raw data (e.g., NMR shifts) across studies; identify outliers using statistical tools (e.g., Grubbs’ test).

Source Critique : Assess instrument precision (e.g., 400 MHz vs. 600 NMR) and sample preparation protocols .

Experimental Validation : Replicate disputed experiments under standardized conditions .

Q. What strategies optimize multi-variable experimental designs for this compound’s catalytic applications?

  • Methodological Answer :

  • Factorial Design : Use a 2^k model to test variables (e.g., temperature, catalyst loading).
  • Response Surface Methodology (RSM) : Map interactions between variables to predict optimal conditions .
    Example Table:
VariableRange TestedImpact on Yield
Temperature25–100°CNon-linear correlation
Pressure1–5 atmMarginal effect above 3 atm

Q. How to integrate computational and experimental data for this compound’s mechanistic studies?

  • Methodological Answer :

Docking Simulations : Use Gaussian or DFT calculations to predict reaction pathways.

Experimental Cross-Validation : Compare computational activation energies with calorimetry data .

Uncertainty Quantification : Report confidence intervals for computational predictions .

Methodological Frameworks

FrameworkApplication to this compound ResearchSource
PICO Structuring synthesis optimization studies
FINER Evaluating feasibility of toxicity assays
RSM Multi-variable experimental optimization

Key Considerations

  • Data Integrity : Avoid uncited data (e.g., Wikipedia values) and ensure transparency in raw data reporting .
  • Ethical Compliance : Obtain institutional approval for hazardous material protocols .
  • Advanced Tools : Leverage cheminformatics software (e.g., ChemAxon) for structural analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.